N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride
Overview
Description
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O. It is a derivative of cyclohexanecarboxamide and contains a piperazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride typically involves the reaction of cyclohexanecarboxamide with 2-piperazin-1-ylethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the pH of the reaction mixture is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride is similar to other compounds containing piperazine rings, such as piperazine itself and various piperazine derivatives. its unique structure and properties set it apart from these compounds, making it suitable for specific applications.
Comparison with Similar Compounds
Piperazine
Piperazine derivatives
Biological Activity
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide dihydrochloride, often referred to in research as WAY-100635, is a compound of significant interest due to its biological activity, particularly as a selective antagonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is a piperazine derivative characterized by its structural components that include a piperazine ring and a cyclohexanecarboxamide moiety. The compound's molecular formula is C_{13}H_{20}N_{2}O \cdot 2HCl, and its molecular weight is approximately 286.23 g/mol. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.
WAY-100635 primarily acts as an antagonist at the 5-HT1A receptor , a subtype of serotonin receptor implicated in various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The compound exhibits high affinity for this receptor, with a reported value indicating potent antagonistic activity. It has been shown to effectively displace specific binding of radioligands in vitro, confirming its role as a competitive antagonist .
Table 1: Binding Affinity and Functional Activity
Parameter | Value |
---|---|
(5-HT1A) | 8.87 nM |
Functional Assay (IC50) | 0.01 mg/kg (in vivo) |
Behavioral Antagonism | Effective at doses as low as 0.003 mg/kg |
In Vitro Studies
Research has demonstrated that WAY-100635 effectively inhibits the action of agonists at the 5-HT1A receptor in various in vitro settings. For instance, it was shown to block the action of 8-OH-DPAT, a selective agonist for 5-HT1A receptors, indicating its potential utility in modulating serotonergic activity .
In Vivo Studies
In vivo studies have further elucidated the behavioral effects of WAY-100635. It has been observed to antagonize the behavioral syndromes induced by serotonergic agonists without producing overt behavioral changes itself. This suggests that WAY-100635 could be beneficial in therapeutic contexts where modulation of serotonergic signaling is desired without direct stimulation of the receptor .
Case Study: Behavioral Models
In one study involving anesthetized rats, WAY-100635 was administered to assess its impact on dorsal raphe neuronal firing rates. The results indicated that WAY-100635 effectively blocked the inhibitory effects of 8-OH-DPAT on neuronal firing, reinforcing its role as a potent antagonist at the 5-HT1A receptor .
Therapeutic Applications
Given its pharmacological profile, this compound holds promise for therapeutic applications in treating conditions associated with dysregulated serotonin signaling:
- Anxiety Disorders : Its antagonistic action may alleviate symptoms associated with heightened serotonergic activity.
- Depression : By modulating serotonin levels, it may enhance mood stabilization.
- Schizophrenia : Potentially useful in managing certain symptoms related to serotonergic dysregulation.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclohexanecarboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c17-13(12-4-2-1-3-5-12)15-8-11-16-9-6-14-7-10-16;;/h12,14H,1-11H2,(H,15,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOZDFVARPPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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